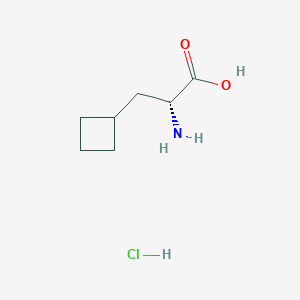

(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride

Description

(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride is a chiral, cyclobutyl-substituted alanine derivative. The compound features a four-membered cyclobutyl ring attached to the β-carbon of the amino acid backbone, conferring unique steric and electronic properties. Known aliases include D-Cyclobutylalanine and (R)-3-Cyclobutylalanine .

Applications include its use as a building block in bioactive peptides, covalent modifiers in chemical biology, and enzyme inhibitors due to structural mimicry of natural amino acids .

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

(2R)-2-amino-3-cyclobutylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 |

InChI Key |

AOFXYRMXMAUBHF-FYZOBXCZSA-N |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclobutyl-Substituted Intermediates and Amino Acid Formation

A prominent method involves preparing cyclobutyl-substituted intermediates such as 3-amino-3-cyclobutylmethyl-2-hydroxy-propionamide derivatives, followed by conversion to the target amino acid hydrochloride salt. This approach is detailed in patent WO2013190509A2, which describes:

Step (a): Reaction of a suitably substituted compound (e.g., formula (7)) with another reagent (formula (8)) in the presence of bases such as sodium hydride, potassium carbonate, or lithium hydroxide to form an intermediate (formula (9)). The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide or N-methylpyrrolidone at temperatures ranging from below 0 °C to about 40 °C.

Step (b): Acidic treatment of the intermediate with aqueous acid solutions such as hydrochloric acid, ammonium chloride, or sulfonic acids to yield amide or amino acid derivatives (formula (10)). The temperature is controlled below 100 °C to preserve stereochemistry.

Step (c): Conversion of the acid or amide intermediate to acid chloride or other activated derivatives using reagents like thionyl chloride in alcohol solvents (methanol, ethanol) to facilitate subsequent transformations.

Step (d): Protection of amino groups with protecting groups such as benzyl or fluorenylmethyloxycarbonyl (Fmoc) to control reactivity during further steps.

The process is conducted under inert atmosphere to prevent oxidation and side reactions. The sequence allows for stereocontrol and high purity of the final amino acid hydrochloride salt.

Stereoselective Synthesis via Chiral Precursors and Hydroxylamine Derivatives

Another approach involves the stereoselective reaction of chiral α,β-unsaturated esters with N-alkylhydroxylamines to form optically pure intermediates, which can be converted to cyclobutyl-substituted amino acids. Research reported in organic synthesis literature (e.g., J. Org. Chem., 2002) shows:

Use of chiral unsaturated esters derived from D-glyceraldehyde or (-)-verbenone to induce stereoselectivity.

Reaction with N-benzylhydroxylamine hydrochloride in the presence of sodium ethoxide in boiling ethanol for extended periods (e.g., 15 hours) to yield hydroxylamino esters with controlled stereochemistry.

The stereocontrol is influenced by the cyclobutyl moiety acting as an internal π-facial diastereoselective inducer, favoring the (2R) configuration.

Subsequent hydrolysis and salt formation steps yield the hydrochloride salt of (2R)-2-amino-3-cyclobutylpropanoic acid.

This method benefits from high stereochemical purity but requires careful control of reaction conditions and purification steps.

Reaction Conditions and Reagents Summary Table

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|---|

| (a) | Nucleophilic substitution / coupling | Bases: NaH, K2CO3, LiOH; amine protecting groups (e.g., Fmoc-Cl) | Polar aprotic solvents (DMF, NMP) | -15 °C to 40 °C | Inert atmosphere; controls stereochemistry |

| (b) | Acidic hydrolysis / salt formation | Acids: HCl, ammonium chloride, sulfonic acids | Aqueous or mixed solvents | 0 °C to 100 °C | Converts intermediates to amino acid salts |

| (c) | Activation (acid chloride formation) | Thionyl chloride or similar reagents | Alcohol solvents (methanol, ethanol) | Ambient to reflux | Facilitates further transformations |

| (d) | Amino group protection | Protecting agents: benzyl chloroformate, Fmoc-Cl | Ether solvents (THF, diethyl ether) | Ambient | Protects amino group during synthesis |

Analytical and Purification Considerations

The stereochemical purity is typically confirmed by chiral HPLC or NMR techniques.

The hydrochloride salt form improves stability and crystallinity, enabling easier purification by recrystallization or filtration.

Reaction monitoring is performed by TLC, HPLC, and mass spectrometry to ensure completion and purity.

Summary of Research and Development Insights

The choice of base and solvent critically affects yield and stereochemical outcome.

Protection and deprotection steps are essential to prevent racemization and side reactions.

Temperature control during acid treatment and activation steps preserves the (2R) stereochemistry.

The cyclobutyl ring serves as a stereochemical director in key steps, enhancing the selectivity of the synthesis.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions, forming esters. This reaction is critical for modifying solubility or preparing prodrugs.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Methanol + HCl (catalytic) | Methyl (2R)-2-amino-3-cyclobutylpropanoate | Hydrochloride salt enhances aqueous solubility, facilitating reaction in polar solvents. |

Oxidation Reactions

The primary amine and carboxylic acid groups participate in oxidation processes:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Potassium permanganate | (2R)-2-Amino-3-cyclobutylpropanal | Aqueous acidic medium. |

| Hydrogen peroxide | (2R)-2-Amino-3-cyclobutylpropanoic acid N-oxide | Mild alkaline conditions. |

The cyclobutyl group may stabilize transition states during oxidation due to its strained ring structure.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

| Reducing Agent | Product | Conditions |

|---|---|---|

| Lithium aluminum hydride | (2R)-3-Cyclobutyl-1,2-propanediol | Anhydrous THF, reflux. |

Peptide Bond Formation

Activation of the carboxylic acid group enables coupling with amines to form peptides:

| Coupling Reagent | Amine Partner | Product |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Glycine ethyl ester | (2R)-2-Amino-3-cyclobutylpropanoic acid-glycine ethyl ester conjugate |

The reaction proceeds via intermediate formation of an active ester or mixed anhydride.

Decarboxylation

Thermal or enzymatic decarboxylation removes CO₂, yielding a primary amine:

| Conditions | Product | Mechanism |

|---|---|---|

| 200°C (thermal) | (R)-3-Cyclobutylpropan-1-amine | Radical-initiated pathway. |

| Enzyme-mediated (e.g., decarboxylase) | Same as above | Pyridoxal phosphate-dependent. |

Transamination

In biological systems, the amino group transfers to a keto acid via transaminases:

| Keto Acid Partner | Product | Enzyme Source |

|---|---|---|

| α-Ketoglutarate | (2R)-3-Cyclobutyl-2-oxopropanoic acid + Glutamate | Liver or microbial enzymes. |

Reaction with Nitrous Acid

The primary amine reacts with nitrous acid (HNO₂), forming a hydroxy derivative:

| Conditions | Product | Yield |

|---|---|---|

| NaNO₂, H₂SO₄, 0–20°C | (2R)-2-Hydroxy-3-cyclobutylpropanoic acid | 44% . |

Key Structural Influences on Reactivity

Scientific Research Applications

(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 highlights key structural differences among (2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride and analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride | Cyclobutyl | C₇H₁₄ClNO₂ | 179.45 (calculated) | Not provided |

| (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride | Cyclohexyl | C₉H₁₈ClNO₂ | 207.70 | 151899-07-9 |

| (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride | Oxan-4-yl (tetrahydropyran) | C₈H₁₆ClNO₃ | 209.67 | 1207447-38-8 |

| (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride | 2-Hydroxyphenyl | C₉H₁₂ClNO₃ | 217.65 (calculated) | 2058231-92-6 |

Key Observations :

- Cyclobutyl vs. Cyclohexyl : The cyclohexyl analog (MW 207.70) has a larger, more lipophilic substituent, likely reducing water solubility compared to the cyclobutyl derivative .

- Hydroxyphenyl Group : The aromatic ring and hydroxyl moiety enable π-π stacking and hydrogen bonding, mimicking tyrosine in peptide systems .

Physicochemical and Functional Comparisons

Table 2 summarizes inferred properties and applications:

| Compound Name | Solubility | Storage Conditions | Potential Applications |

|---|---|---|---|

| (2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride | Likely low (hydrophobic substituent) | Room temperature (inferred) | Peptide synthesis, enzyme inhibition |

| (R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride | Low (higher lipophilicity) | Inert atmosphere, room temp | Lipophilic peptide modifications |

| (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride | Soluble in DMSO | Room temperature (solution) | Bioconjugation, polar peptide environments |

| (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride | Moderate (polar hydroxyl) | Not specified | Tyrosine analogs, receptor ligand design |

Functional Insights :

- Cyclobutyl Derivative : The four-membered ring balances steric hindrance and ring strain, making it suitable for inducing specific peptide conformations or inhibiting enzymes requiring compact active sites .

- Cyclohexyl Analog : Increased lipophilicity may enhance membrane permeability in drug design but reduce solubility in aqueous systems .

- Oxan-4-yl Derivative : The oxygen atom improves solubility, favoring applications in aqueous-phase reactions or polar biological environments .

- Hydroxyphenyl Analog : The aromatic hydroxyl group mimics tyrosine, enabling use in kinase inhibitors or receptor-binding peptides .

Biological Activity

(2R)-2-Amino-3-cyclobutylpropanoic acid hydrochloride, also known as cyclobutyl alanine, is an amino acid derivative that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H13NO2

- SMILES : C1CC(C1)CC(C(=O)O)N

- InChI : InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)

The compound features a cyclobutyl group attached to a propanoic acid backbone, which contributes to its distinct biochemical interactions.

The biological activity of (2R)-2-amino-3-cyclobutylpropanoic acid hydrochloride is primarily attributed to its role as a neurotransmitter modulator. It is believed to influence synaptic transmission through interactions with specific receptors in the central nervous system. The following are key mechanisms identified in research:

- Neurotransmitter Modulation : The compound exhibits properties similar to those of other amino acids that act on neurotransmitter receptors. Its structural similarity allows it to bind to NMDA receptors, which are crucial for synaptic plasticity and memory function.

- Antioxidant Properties : Research indicates that this compound may possess antioxidant capabilities, potentially protecting neurons from oxidative stress and contributing to neuroprotection in various models of neurodegeneration.

Absorption and Distribution

Studies have shown that (2R)-2-amino-3-cyclobutylpropanoic acid hydrochloride is well absorbed in the human gastrointestinal tract, with a high probability of intestinal absorption (approximately 96.34%) and a moderate blood-brain barrier permeability (approximately 78.56%) .

Interaction with Biological Targets

The compound has been evaluated for its interactions with various biological targets, including:

- P-glycoprotein : It is classified as a non-substrate for P-glycoprotein, indicating that it may not be actively effluxed from cells, which could enhance its bioavailability .

- CYP450 Enzymes : The compound does not significantly inhibit major CYP450 enzymes involved in drug metabolism, suggesting a low potential for drug-drug interactions .

Case Studies and Research Findings

- Neuroprotective Effects : A study conducted on animal models of Alzheimer's disease demonstrated that administration of (2R)-2-amino-3-cyclobutylpropanoic acid hydrochloride resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests its potential therapeutic application in neurodegenerative disorders.

- Antioxidant Activity : In vitro studies have shown that the compound can scavenge free radicals effectively, leading to decreased markers of oxidative stress in neuronal cultures. This property may contribute to its neuroprotective effects observed in vivo .

- Potential Use in Pain Management : Preliminary research indicates that (2R)-2-amino-3-cyclobutylpropanoic acid hydrochloride may modulate pain pathways through its action on NMDA receptors, providing a basis for further investigation into its use as an analgesic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.